N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide
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Description
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H24N6O4 and its molecular weight is 436.472. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Gul et al. (2017) describes the synthesis and antimicrobial evaluation of 2,5-disubstituted 1,3,4-oxadiazole compounds, highlighting their potential due to significant pharmacological activities. This research synthesized a new series of compounds by converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally into the target compounds. These were found to be active against selected microbial species, indicating potential for further biological screening and application trials, except for those with higher cytotoxicity (Gul et al., 2017).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, with notable antifungal activity against Aspergillus species. This discovery underlines the potential of these compounds as broad-spectrum antifungal agents, supported by enhancements in plasmatic stability and in vitro antifungal activity through structural modifications (Bardiot et al., 2015).
Src Kinase Inhibitory and Anticancer Activities
Research by Fallah-Tafti et al. (2011) focused on synthesizing and evaluating thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. By replacing the pyridine ring and N-benzylsubstitution in KX2-391 with thiazole, this study aimed to establish a structure-activity relationship, showing inhibition of c-Src kinase and cell proliferation in various carcinoma cells, which could lead to new anticancer therapies (Fallah-Tafti et al., 2011).
Anticonvulsant Agents
Amir et al. (2012) synthesized a series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and related compounds to evaluate their anticonvulsant and acute toxicity. This research found that morpholino and imidazolyl derivatives exhibited promising anticonvulsant leads, demonstrating the therapeutic potential of these compounds for managing seizures (Amir et al., 2012).
Antioxidant Activity
A study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity. These findings suggest the importance of hydrogen bonding in self-assembly processes and the potential of these complexes as antioxidants (Chkirate et al., 2019).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-16-3-2-4-17(13-16)14-20(29)23-18-5-7-19(8-6-18)28-22(31)27(24-25-28)15-21(30)26-9-11-32-12-10-26/h2-8,13H,9-12,14-15H2,1H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQGTXLSBNPFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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